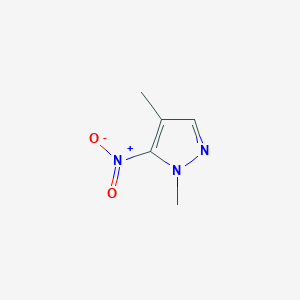

1,4-Dimethyl-5-nitro-1H-pyrazole

Übersicht

Beschreibung

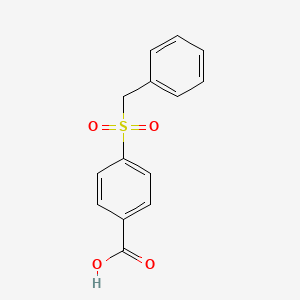

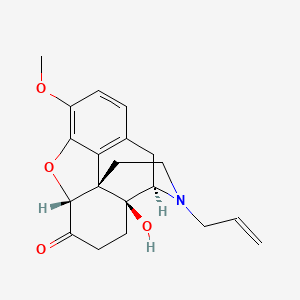

“1,4-Dimethyl-5-nitro-1H-pyrazole” is a derivative of pyrazole, which is an organic compound of the azole group with the formula C3H3N2H . Pyrazole is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The specific compound “this compound” has a molecular formula of C5H8N2 .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For example, substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C5H8N2/c1-5-3-6-7(2)4-5/h3-4H,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Pyrazoles, including “this compound”, are known for their versatility in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems . For instance, the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Complexes

- The compound has been utilized in the synthesis of new palladium(II) complexes bearing pyrazole-based Schiff base ligands. These complexes were synthesized through reactions of 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole with substituted benzaldehydes, leading to Schiff base ligands and their palladium(II) complexes. These compounds were characterized for their physical properties and studied for cytotoxic effects against head and neck squamous carcinoma cells, showing significant cytotoxicity which varied by cell type and was sometimes higher than that of cisplatin on specific cell lines (Abu-Surrah et al., 2010).

Novel Heterocyclic Syntheses

- It has been employed in the synthesis of a series of new 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones and related compounds. These syntheses involve the direct interaction of D,L-α-amino acids with 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, highlighting its role in the development of novel heterocyclic systems (Safieh et al., 2011).

Antibacterial and DNA Photocleavage Studies

- 1,4-Dimethyl-5-nitro-1H-pyrazole derivatives have been investigated for their antibacterial potential and DNA photocleavage capabilities. Specifically, 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles showed inhibitory potential against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa strains, with certain compounds exhibiting good levels of activity. Additionally, some derivatives displayed significant DNA photocleavage activity, highlighting their potential in medicinal chemistry and biotechnology applications (Sharma et al., 2020).

Electrochemical Synthesis and Characterization

- The compound has also been studied in the context of electrochemical synthesis, where its reactions with 1,4-dimethoxybenzene during undivided amperostatic electrolysis were explored. The study provided insights into the yields and product distributions of target products, contributing to the understanding of the electrochemical behavior of pyrazole derivatives (Chauzov et al., 2002).

Safety and Hazards

The safety data sheet for a related compound, 5-Nitro-1H-pyrazole, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation .

Zukünftige Richtungen

Pyrazoles, including “1,4-Dimethyl-5-nitro-1H-pyrazole”, have wide applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Wirkmechanismus

Target of Action

Pyrazole derivatives have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to exhibit various biological activities such as antibacterial, anti-inflammatory, antitumor, and antifungal effects . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to the observed biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives, it is likely that this compound affects multiple pathways .

Pharmacokinetics

It’s worth noting that the solubility of a compound in water and other polar solvents can influence its bioavailability .

Result of Action

Given the various biological activities exhibited by pyrazole derivatives, it is likely that this compound induces changes at the molecular and cellular levels that contribute to its observed effects .

Eigenschaften

IUPAC Name |

1,4-dimethyl-5-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-3-6-7(2)5(4)8(9)10/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEXGQQBDVVQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B3280071.png)

![(1,4-Diazepan-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B3280136.png)

![(6-Bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B3280148.png)